4-(2-环丙基嘧啶-4-基)-2,3,4,5-四氢苯并[f][1,4]噁嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Cyclopropylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a useful research compound. Its molecular formula is C16H17N3O and its molecular weight is 267.332. The purity is usually 95%.
The exact mass of the compound 4-(2-Cyclopropylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(2-Cyclopropylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Cyclopropylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学与药物开发
噁嗪类化合物,包括我们感兴趣的化合物,在药物化学中是一个优良的支架结构。研究人员探索了它们在各种治疗领域的潜力:
- 抗炎活性: 一些噁嗪类化合物表现出抗炎特性,使其与涉及炎症的疾病相关 .
- 抗真菌剂: 一些噁嗪类衍生物已显示出抗真菌活性 .
- 抗血栓作用: 噁嗪类化合物因其潜在的抗血栓特性而被研究 .
- 抗癫痫和抗惊厥活性: 这些化合物可能在控制癫痫和惊厥中发挥作用 .
- 孕激素激动剂: 噁嗪类化合物已被探索作为孕激素激动剂 .
- 镇痛和抗焦虑特性: 一些噁嗪类化合物表现出镇痛和抗焦虑作用 .
合成化学与新方法
噁嗪类化合物的合成一直是合成化学家的研究课题。研究人员已经开发出构建这些杂环化合物的有效方法:
- 一锅法合成: 一种新的三组分一锅法反应已被用于合成双杂环噁嗪-喹唑啉酮衍生物。 这种方法避免了催化剂的使用,并以高纯度生产出结构有趣的化合物 .
- 最新进展: 最近的报道强调了二苯并[b,f][1,4]噁嗪衍生物合成中的短反应时间和高产率 .
生物学和药理学研究
噁嗪类化合物因其生物活性而被评估:
总之,4-(2-环丙基嘧啶-4-基)-2,3,4,5-四氢苯并[f][1,4]噁嗪在药物开发、合成化学和生物学研究中具有广阔的前景。其广泛的应用突出了其在科学研究中的重要性。 🌟
作用机制
DBO derivatives have been found in many physiologically active compounds, including antidepressants, analgesics, calcium channel antagonists, a histamine H4 receptor agonist, a non-nucleoside HIV-1 reverse transcriptase inhibitor, and a lachrymatory agent . The synthesis of DBO derivatives involves various methods, including cyclocondensation with two precursors, copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation .
安全和危害
未来方向
属性
IUPAC Name |
4-(2-cyclopropylpyrimidin-4-yl)-3,5-dihydro-2H-1,4-benzoxazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-2-4-14-13(3-1)11-19(9-10-20-14)15-7-8-17-16(18-15)12-5-6-12/h1-4,7-8,12H,5-6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIPHFWZCJYQRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)N3CCOC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。